Ethyl 3-[butyl(ethyl)amino]propanoate
Description
Contextualization within Propanoate Ester and Tertiary Amine Chemistry
Ethyl 3-[butyl(ethyl)amino]propanoate integrates two key functional groups: a propanoate ester and a tertiary amine.
Propanoate esters , such as ethyl propanoate, are esters of propanoic acid. They are typically formed through the Fischer esterification of propanoic acid with an alcohol, in this case, ethanol (B145695). researchgate.netnih.gov These esters are known for their characteristic fruity odors and are used in various applications, including as solvents and in the formulation of fragrances and flavors. researchgate.net The ester group is polar but lacks hydrogen bond donors, leading to boiling points that are lower than those of corresponding carboxylic acids but similar to aldehydes and ketones of comparable molecular weight. nih.gov
Tertiary amines are organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic substituents. hmdb.cacambridge.org In this compound, the nitrogen atom is bonded to a butyl group, an ethyl group, and a propanoate ethyl ester moiety. Unlike primary and secondary amines, tertiary amines cannot act as hydrogen bond donors, which influences their physical properties like boiling point and solubility. rsc.org However, the lone pair of electrons on the nitrogen atom allows them to act as bases and nucleophiles. rsc.org
The combination of these two functional groups in one molecule results in a compound with a unique set of properties, where the reactivity of both the ester and the amine can be explored.
Significance of the β-Amino Ester Structural Motif in Synthetic Organic Chemistry
The core structure of this compound is a β-amino ester . The "β" (beta) designation indicates that the amino group is attached to the carbon atom that is second from the carbonyl group of the ester. This structural motif is a valuable building block in organic synthesis. nih.govnih.gov
β-Amino acids and their ester derivatives are precursors to a wide range of biologically active molecules, including β-lactam antibiotics, peptides, and other pharmaceutical compounds. cambridge.orgnih.gov The incorporation of β-amino acid units into peptides can enhance their stability against enzymatic degradation. nist.govbldpharm.com
The synthesis of β-amino esters is a significant area of research. A primary and widely used method for the synthesis of N,N-disubstituted β-amino esters is the aza-Michael addition . researchgate.net This reaction involves the conjugate addition of a secondary amine to an α,β-unsaturated ester, such as ethyl acrylate (B77674). researchgate.net This method is often efficient and can be performed under mild conditions, sometimes even without a solvent. researchgate.net
Overview of Research Trajectories for Analogous Chemical Entities
Research on N,N-disubstituted β-amino esters, which are close analogs of this compound, follows several key trajectories:
Synthetic Methodology: A significant portion of research focuses on developing new and improved methods for the synthesis of these compounds. This includes the use of various catalysts to improve yields and selectivity, as well as exploring environmentally friendly reaction conditions, such as solvent-free reactions or the use of microwave irradiation to accelerate the reaction. nih.govmdpi.com
Pharmacological Applications: Many N,N-disubstituted amino acid esters have been investigated for their potential as therapeutic agents. For instance, derivatives of N,N-dialkyl amino acid esters have been synthesized and evaluated as transdermal penetration enhancers, which can improve the delivery of drugs through the skin. nih.gov
Polymer Chemistry: β-Amino esters are key monomers in the synthesis of poly(β-amino ester)s (PBAEs). rsc.org These polymers are biodegradable and have shown promise in biomedical applications, particularly as vectors for gene delivery. rsc.org
Spectroscopic and Physicochemical Characterization: Detailed analysis of the spectroscopic properties (NMR, IR, Mass Spectrometry) and physicochemical characteristics of these compounds is crucial for their identification and for understanding their chemical behavior. Spectroscopic data for similar compounds like ethyl 3-(diethylamino)propanoate and ethyl 3-(dibutylamino)propanoate are available and serve as a reference for the characterization of new analogs. nist.govrsc.org
Chemical Properties and Synthesis
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃NO₂ | google.com |
| Molecular Weight | 201.31 g/mol | google.com |
| Boiling Point | 254.7±23.0 °C | google.com |
| Density | 0.911±0.06 g/cm³ | google.com |
| pKa | 9.99±0.28 | google.com |
This data is predicted and has not been experimentally verified.
The most direct and common synthetic route to this compound is the aza-Michael addition of N-ethyl-N-butylamine to ethyl acrylate. researchgate.net This reaction is typically carried out by mixing the two reactants, often with a catalyst and sometimes under solvent-free conditions. researchgate.net
Spectroscopic Data of Analogous Compounds
Detailed spectroscopic data for this compound is not published, but the expected spectral characteristics can be inferred from data available for similar N,N-disubstituted β-amino esters.
Spectroscopic Data for Ethyl 3-(diethylamino)propanoate (CAS: 5515-83-3) nist.govrsc.org
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), and methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl ester, and carbons of the N,N-diethylamino group. |
| IR | A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1730 cm⁻¹. |
Spectroscopic Data for Ethyl 3-(dibutylamino)propanoate rsc.org
| Spectroscopy | Key Features |
| ¹H NMR | Similar pattern to the diethyl analog, with signals for the butyl groups (triplet, sextet, sextet, triplet). |
| ¹³C NMR | Resonances corresponding to the carbons of the butyl groups in addition to the ethyl propanoate backbone. |
| IR | A characteristic strong ester carbonyl (C=O) absorption. |
Based on this data, the ¹H and ¹³C NMR spectra of this compound would be expected to show a combination of signals characteristic of the N-butyl, N-ethyl, and ethyl propanoate moieties.
Synthetic Strategies for this compound and Related Structural Motifs
The synthesis of β-amino esters, such as this compound, is of significant interest due to their utility as intermediates in the preparation of various biologically active compounds and fine chemicals. A variety of synthetic methodologies can be employed to construct this structural motif, ranging from direct one-pot approaches to more complex multistep sequences. These strategies often leverage fundamental organic reactions, including nucleophilic additions, alkylations, and reductive processes, with an increasing emphasis on catalytic methods to improve efficiency and sustainability.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[butyl(ethyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-12(5-2)10-8-11(13)14-6-3/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFODMGBOXJGZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Butyl Ethyl Amino Propanoate
Hydrolytic Transformations of the Ester Functionality
The ester group in Ethyl 3-[butyl(ethyl)amino]propanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.
In the presence of a strong acid and an excess of water, this compound is expected to undergo hydrolysis to yield 3-[butyl(ethyl)amino]propanoic acid and ethanol (B145695). nih.gov This reaction is reversible, and its mechanism is the reverse of the Fischer esterification. byjus.com The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of the corresponding carboxylic acid. byjus.com
Hypothetical Reaction Scheme for Acid-Catalyzed Hydrolysis:
The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521). This process, known as saponification, is generally irreversible. byjus.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and ethanol. To obtain the free carboxylic acid, a final acidification step is required. jst.go.jpyoutube.com
The base-catalyzed hydrolysis of esters is typically a second-order reaction, and the presence of the tertiary amine in the molecule could potentially influence the reaction kinetics. However, detailed kinetic studies on this specific compound are not available in the public domain.
Hypothetical Reaction Scheme for Base-Catalyzed Hydrolysis:
CH3CH2O(C=O)CH2CH2N(CH2CH3)(CH2CH2CH2CH3) + OH- → [CH3CH2O(C(O-))CH2CH2N(CH2CH3)(CH2CH2CH2CH3)]
[CH3CH2O(C(O-))CH2CH2N(CH2CH3)(CH2CH2CH2CH3)] → -O(C=O)CH2CH2N(CH2CH3)(CH2CH2CH2CH3) + CH3CH2OH
-O(C=O)CH2CH2N(CH2CH3)(CH2CH2CH2CH3) + H3O+ → HO(C=O)CH2CH2N(CH2CH3)(CH2CH2CH2CH3) + H2O
Nucleophilic Substitution Reactions Involving the Ester Group
The ester functionality of this compound can undergo nucleophilic acyl substitution with various nucleophiles other than water. A common example is transesterification, where the ethoxy group is replaced by a different alkoxy group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would be expected to yield Mthis compound and ethanol. The reaction of esters with amines, known as aminolysis, would produce an amide. taylorandfrancis.com
The general reactivity of esters towards nucleophiles is lower than that of acid chlorides or anhydrides. libretexts.org The specific conditions required for these transformations would depend on the nucleophile's strength and the reaction conditions.
Table 1: Hypothetical Nucleophilic Substitution Reactions
| Nucleophile | Product | Catalyst |
|---|---|---|
| Methanol | Mthis compound | Acid or Base |
| Ammonia (B1221849) | 3-[butyl(ethyl)amino]propanamide | None (heat) |
Reductive Transformations of Ester and Amine Moieties
The ester group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would yield 3-[butyl(ethyl)amino]propan-1-ol. masterorganicchemistry.comcsic.es Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.com
The tertiary amine group is generally resistant to reduction by common hydride reagents like LiAlH₄. harvard.edu Catalytic hydrogenation, another common reduction method, can also be employed to reduce the ester group, though it may require specific catalysts and conditions, especially in the presence of an amine. masterorganicchemistry.comacs.org The choice of catalyst can be crucial to avoid undesired side reactions. For example, some ruthenium complexes have been shown to be effective for the hydrogenation of esters. acs.org
Table 2: Predicted Outcomes of Reduction Reactions
| Reagent | Moiety Reduced | Product |
|---|---|---|
| LiAlH₄ | Ester | 3-[butyl(ethyl)amino]propan-1-ol |
Oxidative Degradation Pathways and Stability Considerations
The tertiary amine functionality in this compound is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids can oxidize the tertiary amine to its corresponding N-oxide, forming Ethyl 3-[butyl(ethyl)amino-N-oxide]propanoate. libretexts.orgelsevierpure.com This transformation can alter the physical and chemical properties of the molecule. nih.gov
Stronger oxidizing agents, such as potassium permanganate, can lead to more extensive degradation. The oxidation of tertiary amines can sometimes result in the cleavage of alkyl groups from the nitrogen atom. researchgate.netdtic.mil The stability of the ester group under these oxidative conditions would also need to be considered, as some strong oxidants could potentially cleave the ester bond.
Amine Reactivity: Quaternization Reactions and Derivatives
The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and basic. nih.gov A characteristic reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net For example, treatment of this compound with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding quaternary ammonium iodide salt.
This reaction proceeds via an Sɴ2 mechanism, and its rate is influenced by the nature of the alkyl halide and the steric hindrance around the nitrogen atom. researchgate.net The resulting quaternary ammonium salts are ionic compounds with different solubility and biological activity profiles compared to the parent tertiary amine. The formation of such derivatives is a common strategy in medicinal chemistry and materials science.
Hypothetical Reaction Scheme for Quaternization:
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-[butyl(ethyl)amino]propanoic acid |
| 3-[butyl(ethyl)amino]propan-1-ol |
| 3-[butyl(ethyl)amino]propanamide |
| Ethanol |
| Ethyl 3-[butyl(ethyl)amino-N-oxide]propanoate |
| This compound |
| Mthis compound |
| N,N-diethyl-3-[butyl(ethyl)amino]propanamide |
| Sodium hydroxide |
Thermal and Photochemical Reaction Studies
No information is available in the scientific literature regarding the thermal or photochemical reactions of this compound.
Investigation of Reaction Kinetics and Thermodynamics
No information is available in the scientific literature regarding the reaction kinetics or thermodynamics of this compound.
Advanced Spectroscopic Techniques for Structural Elucidation of Ethyl 3 Butyl Ethyl Amino Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connective Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity of atoms, the number of each type of proton, and the conformational arrangement of the molecule.
While specific experimental data for Ethyl 3-[butyl(ethyl)amino]propanoate is not widely published, a detailed analysis can be inferred from the well-documented spectra of structurally similar compounds, such as Ethyl 3-(diethylamino)propanoate. rsc.org The expected ¹H and ¹³C NMR spectra for this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit characteristic signals corresponding to the ethyl ester, the N-ethyl group, and the N-butyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct multiplets for each unique proton environment. The ethyl ester group would be identified by a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃), arising from coupling with each other. The propyl chain connecting the ester and the amine would likely show two triplets for the two methylene groups (-N-CH₂-CH₂-CO-). The N-ethyl and N-butyl groups would also produce characteristic signals, with the methylene protons adjacent to the nitrogen atom being deshielded and appearing further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group at the most downfield position (typically ~172 ppm), followed by the carbons directly bonded to oxygen and nitrogen. The remaining aliphatic carbons of the ethyl and butyl groups would appear in the upfield region of the spectrum.
Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| a | C H₃-CH₂-O- | 1.25 (t) | 14.2 |
| b | -O-C H₂-CH₃ | 4.12 (q) | 60.3 |
| c | -C H₂-C=O | 2.45 (t) | 33.8 |
| d | -N-C H₂-CH₂- | 2.75 (t) | 49.5 |
| e | C =O | - | 172.5 |
| f | C H₃-CH₂-N- | 1.05 (t) | 11.8 |
| g | -N-C H₂-CH₃ | 2.55 (q) | 47.6 |
| h | C H₃-(CH₂)₃-N- | 0.92 (t) | 14.0 |
| i | -CH₂-C H₂-CH₂-N- | 1.30 (sextet) | 20.4 |
| j | -C H₂-CH₂-CH₃ | 1.45 (quintet) | 29.3 |
| k | -N-C H₂-(CH₂)₂-CH₃ | 2.40 (t) | 52.1 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. rsc.org Actual values may vary depending on solvent and experimental conditions. (t = triplet, q = quartet, sextet, quintet)
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be common methods. ESI would likely show a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.
The molecular formula for this compound is C₁₁H₂₃NO₂. Its calculated molecular weight is approximately 201.31 g/mol . Therefore, in an ESI mass spectrum, a strong signal would be expected at an m/z of approximately 202.32.
The fragmentation pattern in mass spectrometry provides crucial structural information. For this compound, characteristic fragmentation pathways would involve:
Alpha-cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage. This would result in the loss of a propyl radical from the butyl group or a methyl radical from the ethyl group, leading to the formation of stable iminium ions. The most significant alpha-cleavage is typically the loss of the largest alkyl group, in this case, a propyl radical from the n-butyl chain, leading to a major fragment.
Ester fragmentation: The ester group can undergo fragmentation, such as the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) via a McLafferty rearrangement if sterically feasible.
Cleavage of the propanoate chain: Fragmentation can also occur along the C-C bonds of the propanoate backbone.
Interactive Data Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 202 | [C₁₁H₂₃NO₂ + H]⁺ | Protonated molecular ion ([M+H]⁺) |
| 158 | [C₉H₁₆NO]⁺ | Loss of C₂H₅O• (ethoxy radical) |
| 144 | [C₈H₁₈NO]⁺ | Loss of C₃H₅O• from ester |
| 114 | [C₇H₁₆N]⁺ | Alpha-cleavage: Loss of •CH₂COOEt |
| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage: Loss of •C₃H₇ (propyl radical) |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage: Loss of •C₄H₉ (butyl radical) |
Note: Fragmentation is predicted based on general principles of mass spectrometry. Relative abundances can vary significantly with ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.
For this compound, the key functional groups will give rise to characteristic peaks:
C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected around 1735 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ester.
C-O Stretch: The C-O single bond stretches of the ester group will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the tertiary amine will be visible, usually as a medium to weak band in the 1250-1020 cm⁻¹ region.
C-H Stretch: The aliphatic C-H stretching vibrations of the methyl and methylene groups will produce strong absorptions in the 2850-3000 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds, which may be weak in the IR spectrum.
Interactive Data Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | -CH₃, -CH₂- | 2850 - 3000 | Strong |
| C=O Stretch | Ester | ~1735 | Strong, Sharp |
| C-H Bend | -CH₃, -CH₂- | 1375 - 1465 | Medium |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium to Weak |
Note: These are typical frequency ranges. Data from analogous compounds like Ethyl 3-(diethylamino)propanoate show a strong C=O stretch at 1731 cm⁻¹. rsc.org
X-ray Crystallography for Solid-State Structural Determination (if applicable for crystalline derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid state. However, this technique requires a well-ordered single crystal. This compound, like many similar small organic molecules, is expected to be a liquid at room temperature, precluding direct analysis by this method.
To utilize X-ray crystallography, one would first need to prepare a suitable crystalline derivative. This is often achieved by forming a salt, such as a hydrochloride or hydrobromide, by reacting the tertiary amine with the corresponding acid. If a suitable crystal of such a salt could be grown, X-ray diffraction analysis would provide precise data on:
Bond lengths and bond angles.
The preferred conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding (if a protonated amine) and van der Waals forces, which govern the crystal packing.
As of now, there are no publicly available crystal structures for this compound or its simple salts.
Computational and Theoretical Chemistry Studies on Ethyl 3 Butyl Ethyl Amino Propanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-[butyl(ethyl)amino]propanoate, these methods provide insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.
Furthermore, DFT is applied to calculate various molecular descriptors that shed light on the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These calculations also enable the generation of molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
For a more precise understanding of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic energy and wavefunction calculations. While computationally more demanding, these methods can serve as a benchmark for the results obtained from DFT calculations for this compound.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butyl and ethyl chains in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable conformers and understand their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface (PES). The results of such an analysis can reveal the global minimum energy conformation as well as other low-energy conformers that may be present under different conditions.
Reaction Mechanism Modeling and Transition State Characterization
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The characterization of these transition states, including their geometry and energy, is crucial for determining the activation energy and thus the rate of the reaction. For instance, the hydrolysis of the ester group or N-dealkylation reactions can be modeled to understand the underlying mechanisms and factors influencing their kinetics.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, diffusion, and interactions with other molecules, such as solvents. These simulations can reveal how the molecule behaves in a condensed phase and can be used to calculate properties like the radial distribution function to understand the solvation structure around the molecule.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Derivations
Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties or reactivity. These models are built upon the principle that the physical, chemical, and biological properties of a molecule are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, QSPR models can predict the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work.
For a molecule like this compound, a QSPR study would involve calculating a wide array of molecular descriptors that characterize its topology, geometry, and electronic distribution. These descriptors would then be statistically correlated with an experimentally determined property of interest, such as its boiling point, solubility, or reaction rate in a particular chemical transformation.
Although a specific QSPR model for this compound has not been published, we can examine its computed molecular descriptors and compare them with those of structurally similar compounds. This comparative analysis is the first step in developing a QSPR model and can offer insights into how variations in molecular structure might influence the compound's properties.
To illustrate the principles of QSPR, the following table presents key computed molecular descriptors for Ethyl 3-(diethylamino)propanoate, a close structural analog of this compound, alongside other related tertiary amine esters. These descriptors are typically calculated using specialized software and are foundational to any QSPR study.
It is important to note that a dedicated PubChem entry with a comprehensive list of computed descriptors for this compound is not available. Therefore, Ethyl 3-(diethylamino)propionate (PubChem CID: 79649) is used here as the primary analog for discussion.
Interactive Table of Computed Molecular Descriptors
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| Ethyl 3-(diethylamino)propanoate | 79649 | C9H19NO2 | 173.25 | 1.2 | 0 | 3 | 7 |
| Ethyl 3-(dimethylamino)propanoate | 74786 | C7H15NO2 | 145.20 | 0.5 | 0 | 3 | 5 |
| Ethyl 3-[butanoyl(butyl)amino]propanoate | 84341281 | C13H25NO3 | 243.34 | 2.9 | 0 | 3 | 10 |
Data sourced from PubChem.
In a hypothetical QSPR study aimed at predicting a specific property, such as the reactivity of the ester group in this series of compounds, the descriptors listed above would be used as independent variables in a regression analysis.
Molecular Weight: This fundamental descriptor directly relates to the size of the molecule. In a reaction, molecular weight can influence diffusion rates and steric hindrance.
XLogP3: This value is a computed measure of the compound's lipophilicity (oil/water partition coefficient). It is a critical descriptor in predicting properties like solubility in various solvents and absorption in biological systems. A higher XLogP3 value, as seen in the butanoyl derivative, suggests greater lipophilicity.
Hydrogen Bond Donor and Acceptor Count: These descriptors quantify the potential for a molecule to form hydrogen bonds, which significantly impacts properties like boiling point, viscosity, and solubility in protic solvents. For this series of tertiary amines, the hydrogen bond donor count is zero, while the acceptor count remains constant, indicating that the nitrogen and oxygen atoms are potential hydrogen bond acceptors.
Rotatable Bond Count: This descriptor indicates the molecule's conformational flexibility. A higher number of rotatable bonds suggests a more flexible molecule, which can influence its ability to fit into an active site of an enzyme or a catalyst's binding pocket.
By establishing a statistically significant relationship between these descriptors and an observed property, a QSPR model could be formulated. For instance, a model might reveal that the reactivity of the ester is inversely proportional to the XLogP3 value and the rotatable bond count, suggesting that bulkier and more flexible substituents on the amine decrease reactivity due to steric hindrance.
Such a model would be a valuable predictive tool, allowing researchers to estimate the properties of other unsynthesized tertiary amine propanoates, thereby guiding the design of new molecules with desired characteristics.
Research on Derivatives and Analogues of Ethyl 3 Butyl Ethyl Amino Propanoate
Modification of the Ester Moiety: Diverse Alkyl and Aryl Esters
The ester group of Ethyl 3-[butyl(ethyl)amino]propanoate is a prime target for modification to alter the compound's hydrolysis rate, solubility, and tissue distribution. Standard synthetic protocols such as transesterification or direct esterification of the parent carboxylic acid (3-[butyl(ethyl)amino]propanoic acid) with various alcohols can yield a wide array of ester analogues.
Research in the broader field of β-amino esters demonstrates that catalytic methods are often employed for these transformations. For instance, the synthesis of various esters is a well-established practice in organic chemistry. chemsynthesis.comresearchgate.net The choice of alcohol dictates the resulting ester group, ranging from simple alkyl chains to more complex aryl or functionalized moieties.
Table 1: Representative Ester Analogues of 3-[butyl(ethyl)amino]propanoic Acid
| Ester Group | Compound Name | Potential Synthetic Precursor (Alcohol) |
|---|---|---|
| Methyl | Mthis compound | Methanol (B129727) |
| Propyl | Propyl 3-[butyl(ethyl)amino]propanoate | Propan-1-ol |
| Isopropyl | Isopropyl 3-[butyl(ethyl)amino]propanoate | Propan-2-ol |
| Benzyl | Benzyl 3-[butyl(ethyl)amino]propanoate | Benzyl alcohol |
The synthesis of these analogues can often be achieved through a one-pot reaction sequence, for example, by a Michael addition of butyl(ethyl)amine to an appropriate acrylate (B77674) ester. A patent for the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, highlights the use of a catalyst to improve reaction yields and times when reacting an amine with an acrylate ester. google.com
Diversification of the Amine Substituents: Varying Alkyl Chains and Cyclic Amines
The N,N-disubstituted amine is a critical pharmacophore in many biologically active molecules. Varying the butyl and ethyl groups on the nitrogen atom of the parent compound can significantly impact its steric and electronic properties. The synthesis of these analogues is typically achieved through the conjugate addition of a desired secondary amine to ethyl acrylate.
The scope of this transformation is broad, allowing for the introduction of different straight-chain, branched, or cyclic amines. Studies on the N-alkylation of amino esters provide a robust framework for creating such diversity. researchgate.netnih.gov This allows for systematic exploration of how changes in the amine substituent size, shape, and polarity affect molecular properties.
Table 2: Examples of Amine-Modified Analogues
| Amine Precursor | Resulting Analogue Structure | Compound Name |
|---|---|---|
| Dimethylamine | Ethyl 3-(dimethylamino)propanoate | |
| Dipropylamine | Ethyl 3-(dipropylamino)propanoate | |
| Piperidine (B6355638) | Ethyl 3-(piperidin-1-yl)propanoate | |
| Morpholine | Ethyl 3-(morpholino)propanoate |
This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where the goal is to correlate structural changes with functional outcomes. The introduction of cyclic amines, such as piperidine or morpholine, can impose conformational constraints on the molecule, which can be advantageous for receptor binding.
Alterations to the Propanoate Backbone: Chain Length and Branching Modifications
Modifying the three-carbon backbone of the propanoate structure offers another avenue for creating structural diversity. This can involve extending the carbon chain to create β-amino butanoates or pentanoates, or introducing alkyl substituents onto the backbone itself. Such modifications can alter the spatial relationship between the amine and ester functional groups. acs.org
The synthesis of backbone-modified analogues can be achieved by starting with appropriately substituted α,β-unsaturated esters in the Michael addition reaction. For example, using ethyl crotonate instead of ethyl acrylate would introduce a methyl group at the C2 position (α-position) of the backbone.
Table 3: Examples of Propanoate Backbone Modifications
| Starting Acrylate | Backbone Modification | Resulting Analogue Name |
|---|---|---|
| Ethyl crotonate | Methyl group at C2 | Ethyl 2-methyl-3-[butyl(ethyl)amino]propanoate |
| Ethyl 2-ethylacrylate | Ethyl group at C2 | Ethyl 2-ethyl-3-[butyl(ethyl)amino]propanoate |
| Ethyl pent-2-enoate | Ethyl group at C3 | Ethyl 3-[butyl(ethyl)amino]pentanoate |
These alterations to the backbone geometry can influence how the molecule interacts with biological targets and can improve properties like metabolic stability, as the introduction of substituents can hinder enzymatic degradation. nih.govnih.gov
Functionalization of the Peripheral Alkyl Chains
Introducing functional groups onto the N-butyl or N-ethyl substituents provides a method for introducing new chemical properties, such as hydrogen bonding capability or points for further chemical conjugation. A powerful strategy for this is the use of functionalized alcohols in catalytic N-alkylation reactions. nih.gov For instance, reacting a primary β-amino ester with a diol can introduce a terminal hydroxyl group.
Alternatively, a Michael addition reaction can be performed with a secondary amine that already contains a protected functional group, which is later deprotected.
Table 4: Examples of Functionalized N-Alkyl Analogues
| Modifying Reagent/Amine | Functional Group Introduced | Resulting Analogue Name |
|---|---|---|
| N-ethyl-4-hydroxybutylamine | Hydroxyl (-OH) | Ethyl 3-[(4-hydroxybutyl)(ethyl)amino]propanoate |
| N-butyl-2-aminoethylamine | Amine (-NH2) | Ethyl 3-[butyl(2-aminoethyl)amino]propanoate |
| N-ethyl-3-fluorobutylamine | Fluoro (-F) | Ethyl 3-[(3-fluorobutyl)(ethyl)amino]propanoate |
This approach significantly expands the chemical diversity of the accessible analogues, allowing for the creation of molecules with tailored properties for specific applications. For example, the introduction of a hydroxyl or amino group can increase hydrophilicity. nih.gov
Stereochemical Aspects and Enantioselective Synthesis of Chiral Analogues
While this compound itself is achiral, the introduction of a substituent on the propanoate backbone (as described in section 6.3) or on one of the N-alkyl chains creates a chiral center. The synthesis of single enantiomers of these chiral analogues is of high importance, as different enantiomers of a molecule often exhibit distinct biological activities.
Several strategies for enantioselective synthesis can be applied:
Asymmetric Michael Addition: Using a chiral catalyst to control the addition of the amine to the α,β-unsaturated ester, thereby setting the stereochemistry at the C3 position.
Reduction of Chiral Precursors: Asymmetric reduction of a corresponding β-keto ester can yield a chiral β-hydroxy ester, which can then be converted to the chiral β-amino ester. Methodologies developed for the synthesis of chiral 1,3-diols often involve the asymmetric reduction of keto-alcohols, a strategy adaptable to this purpose. nih.gov
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral chromatography. mdpi.com This method is effective but less efficient than direct asymmetric synthesis.
The development of enantioselective syntheses, such as asymmetric reductive-Heck reactions, provides powerful tools for accessing enantiomerically enriched building blocks that can be used to construct these chiral analogues. nih.gov
Table 5: Examples of Chiral Analogues and Potential Stereocenters
| Compound Name | Position of Chiral Center* | Potential for Stereoisomers |
|---|---|---|
| Ethyl 3-[butyl(ethyl)amino]butanoate | C3 of the butanoate chain | (R) and (S) enantiomers |
| Ethyl 2-methyl -3-[butyl(ethyl)amino]propanoate | C2 of the propanoate chain | (R) and (S) enantiomers |
| Ethyl 3-[butyl(sec-butyl )amino]propanoate | C2 of the sec-butyl group | (R) and (S) enantiomers |
| Ethyl 3-[(1-hydroxybutyl)(ethyl)amino]propanoate | C1 of the hydroxybutyl group | (R) and (S) enantiomers |
*Carbon numbering starts from the carbonyl carbon of the ester as C1.
The ability to synthesize stereochemically pure analogues is critical for developing compounds with optimized and specific interactions with chiral biological systems like enzymes and receptors.
Emerging Applications in Chemical and Material Sciences Excluding Prohibited Areas
Role as Synthetic Intermediates in Complex Organic Synthesis
The primary and most documented application of Ethyl 3-[butyl(ethyl)amino]propanoate is its role as a key intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows it to participate in a variety of chemical reactions, serving as a versatile building block. The tertiary amine can act as a nucleophile or a base, while the ethyl ester moiety is susceptible to hydrolysis, transesterification, or reduction.
One of the significant uses of this compound is in the preparation of specialized dyes. It serves as a precursor for creating chromophores that are integral to photographic materials and other imaging systems. For instance, it can be used to synthesize methine dyes, which are characterized by a chain of methine groups (=CH-) conjugated between two nitrogen atoms.
The synthesis process often involves the condensation of this compound with other reactive organic molecules. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can be tailored to yield a desired final product with specific properties.
Table 1: Examples of Reactions Utilizing this compound as an Intermediate
| Reactant(s) | Reaction Type | Product Class |
| Aldehydes or Ketones | Knoevenagel Condensation | Merocyanine Dyes |
| Acyl Halides | Acylation | N-acylated derivatives |
| Alkyl Halides | Quaternization | Quaternary Ammonium (B1175870) Salts |
| Reducing Agents (e.g., LiAlH₄) | Ester Reduction | Amino Alcohols |
This table is illustrative of the potential reaction pathways and does not represent exhaustive research findings.
Potential in Polymer Chemistry as Monomers, Additives, or Modifiers
While not extensively documented, the molecular structure of this compound suggests a theoretical potential for its use in polymer chemistry. The presence of the ester and amine groups could allow it to be incorporated into polymer chains or used to modify existing polymers.
As a potential monomer, it could undergo polycondensation reactions, although its single ester group would likely limit it to a chain-terminating or modifying role rather than forming a high-molecular-weight homopolymer. If modified to contain additional reactive groups, it could be used to create novel functional polymers.
Theoretically, it could also serve as a polymer additive. The tertiary amine group could function as a scavenger for acidic byproducts in certain polymer formulations, thereby enhancing stability. Furthermore, its incorporation could alter the surface properties of a material, potentially improving adhesion or wettability. However, specific research validating these applications is not widely available in current literature.
Applications in Catalysis or Ligand Design for Metal Complexes
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This suggests a possible application in the design of ligands for metal complexes, which are fundamental to many catalytic processes.
A metal complex incorporating this compound as a ligand could potentially exhibit catalytic activity in reactions such as hydrogenation, oxidation, or carbon-carbon bond formation. The butyl and ethyl groups on the nitrogen atom provide steric bulk that could influence the selectivity of the catalyst.
Despite this theoretical potential, there is limited specific research demonstrating the successful application of this compound as a primary ligand in well-characterized catalytic systems. The development of catalysts based on this scaffold remains an area for future exploration.
Utilization in Analytical Chemistry for Method Development (e.g., chromatographic standards)
In analytical chemistry, well-characterized compounds are essential for method development and validation. This compound, as a specific chemical entity, can be accurately identified and quantified using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
While it can be an analyte in an analytical procedure, its use as a certified reference material or a routine chromatographic standard for the calibration of instruments is not a widely reported application. Such a use would require it to be a common impurity or a target compound in a specific, widely performed analysis, which does not appear to be the case based on available information. Its primary role in this context is as a subject of analysis rather than a tool for it.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound contains features that could potentially participate in such interactions.
The polar ester group could engage in dipole-dipole interactions or hydrogen bonding (as an acceptor), while the aliphatic chains (butyl and ethyl groups) could participate in van der Waals forces. These interactions could, under specific conditions (e.g., in a particular solvent or at an interface), lead to the formation of organized higher-order structures, or self-assembly.
However, the exploration of this compound in the field of supramolecular chemistry and self-assembly is not a prominent subject in published research. The design of complex, functional supramolecular systems typically requires more complex molecules with multiple, strategically placed interaction sites. The potential for this specific compound to form well-defined self-assembled structures remains a topic for academic investigation.
Future Perspectives and Unexplored Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The primary route to synthesizing Ethyl 3-[butyl(ethyl)amino]propanoate and related β-amino esters is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. auburn.edu While effective, future research should focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles offer a roadmap for this evolution, emphasizing the reduction of hazardous substances and energy consumption.
Promising research directions include:
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and often allows for syntheses to be conducted without a solvent, enhancing the environmental friendliness of the process. rsc.orgrsc.org
Biocatalysis: The use of engineered enzymes, such as ω-transaminases, presents a highly selective and sustainable alternative for producing chiral β-amino esters. nih.gov Future work could involve designing a biocatalytic pathway for the asymmetric synthesis of this compound.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of this compound to a flow system could lead to higher yields and purity.
Aqueous Synthesis: Exploring water as a reaction solvent is a key goal of green chemistry. auburn.edu Research into catalyst systems, such as those based on Indium(III) chloride or Iron(III) chloride, that are effective in aqueous media could make the synthesis more sustainable. auburn.edu
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted | Reduced reaction time, solvent-free conditions, energy efficiency. rsc.orgrsc.org | Optimization of power and temperature; screening for catalyst-free conditions. |
| Biocatalytic | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Engineering specific transaminases; optimizing substrate compatibility. |
| Flow Chemistry | Enhanced process control, improved safety and scalability, higher purity. | Reactor design; optimization of flow rates and residence times. |
| Aqueous Synthesis | Environmentally benign solvent, reduced cost and toxicity. auburn.edu | Development of water-tolerant catalysts; managing pH and solubility. |
In-depth Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound. The aza-Michael addition, while well-known, has nuances that merit deeper investigation, particularly concerning the formation of tertiary amines.
Future mechanistic studies could focus on:
Computational and Experimental Synergy: Combining theoretical calculations (e.g., DFT) with experimental data can provide a detailed picture of the reaction pathway. organic-chemistry.orgresearchgate.net This includes mapping the energy profile, identifying transition states, and predicting the influence of substituents.
Solvent Effects: The choice of solvent can significantly influence reaction outcomes. Studies have shown that protic solvents can mediate proton transfer and favor different products compared to nonpolar solvents. organic-chemistry.org A systematic investigation into how different solvents affect the reaction kinetics and selectivity for this compound would be valuable.
Isotopic Labeling: Using deuterated solvents or reactants can help trace the path of atoms throughout the reaction, confirming the role of specific protons and intermediates in the mechanism. researchgate.net
Table 2: Research Questions for Mechanistic Elucidation
| Mechanistic Question | Proposed Investigative Method | Expected Outcome |
|---|---|---|
| Transition State Geometry | Density Functional Theory (DFT) Calculations. organic-chemistry.org | Determination of the lowest energy pathway (e.g., six-membered vs. four-membered transition state). |
| Role of Solvent | Kinetic studies in various protic and aprotic solvents; isotopic labeling. organic-chemistry.orgresearchgate.net | Understanding of solvent-mediated proton transfer and its effect on reaction rate and selectivity. |
| Catalyst Activity | Screening of organocatalysts and Lewis acids; in-situ spectroscopy. auburn.edubeilstein-journals.org | Identification of catalysts that lower the activation energy and minimize side reactions. |
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry offers powerful tools for accelerating research by predicting molecular properties and guiding experimental design. For this compound, these approaches can be used to explore its potential without the need for extensive, time-consuming synthesis.
Key computational research avenues include:
Property Prediction: Using methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict physicochemical properties such as solubility, stability, and electronic structure. rsc.orgrsc.orgacs.org
Derivative Design: Computational tools can be used to design and screen a virtual library of derivatives. By modifying the alkyl chains on the amine or the ester group, it is possible to tune the compound's properties for specific applications, such as designing polymers with specific degradation rates or hydrophobicity. mdpi.com
Interaction Modeling: Molecular dynamics simulations can model how this compound and polymers derived from it might interact with other molecules, such as biological membranes or active pharmaceutical ingredients, which is crucial for applications in materials science and drug delivery.
Table 3: Applications of Computational Methods
| Computational Method | Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating electronic properties; predicting spectroscopic signatures. rsc.orgacs.org |
| Molecular Dynamics (MD) | Simulating behavior in solution; modeling interactions with surfaces or biomolecules; predicting material properties. |
| QSAR Modeling | Predicting the properties of novel derivatives; guiding the design of compounds with targeted functions. |
Exploration of Interdisciplinary Applications in Advanced Materials
The structure of this compound makes it an excellent building block for advanced functional materials, particularly in the field of polymer chemistry. Its analogues, β-amino esters, are well-known for their role in creating biodegradable polymers. frontiersin.orggoogle.com
Future research in materials science could explore its use as:
A Monomer for Poly(β-amino esters) (PβAEs): PβAEs are a class of biodegradable polymers with significant potential in gene therapy and drug delivery. frontiersin.orgnih.gov this compound could be used as a chain-terminating or "end-capping" agent in the polymerization process. The specific butyl and ethyl groups would confer distinct properties of hydrophobicity and charge density to the resulting nanoparticles, influencing their interaction with cells and their payload-carrying capacity. frontiersin.org
A Building Block for Functional Coatings: The tertiary amine can be quaternized to create a permanently cationic surface, which could be leveraged for antimicrobial coatings.
Component of Self-Healing Materials: The ester and amine functionalities could be incorporated into polymer networks, potentially participating in reversible bond formation that allows materials to repair themselves after damage.
Table 4: Potential Applications in Advanced Materials
| Application Area | Potential Role of the Compound | Desired Material Property |
|---|---|---|
| Gene/Drug Delivery | End-capping agent for PβAEs. frontiersin.org | Tunable biodegradability, controlled release, biocompatibility. rsc.org |
| Antimicrobial Surfaces | Precursor for cationic surface coatings. | Contact-killing efficacy, long-term stability. |
| Smart Polymers | Functional monomer or cross-linker. | Stimuli-responsiveness (e.g., to pH), self-healing capability. |
High-Throughput Screening for Chemical Space Exploration
High-throughput screening (HTS) provides a method to rapidly test large numbers of compounds for a specific activity. This approach could be used to explore the chemical space around this compound by creating and testing a library of its analogs.
A potential HTS workflow could involve:
Library Synthesis: Create a combinatorial library of related β-amino esters by varying the amine and acrylate (B77674) ester starting materials in a multi-well plate format. frontiersin.orggoogle.com
Screening: Apply an automated assay to screen the library for a desired property. For example, if exploring biocatalysis, the assay could detect the activity of an enzyme. utuvolter.finih.gov If exploring materials for gene delivery, the screen could measure the efficiency of DNA condensation. nih.gov
Hit Identification: Identify the "hits"—compounds that show high activity in the screen—for further, more detailed investigation. nih.govacs.org
This strategy would allow researchers to quickly map structure-activity relationships and identify novel compounds with optimized properties for a given application.
Table 5: Conceptual High-Throughput Screening Campaign
| Library Component Variation | Screened Property | Potential Application |
|---|---|---|
| N-Alkyl Groups (e.g., propyl, hexyl, cyclic) | Binding affinity to a target protein. nih.govacs.org | Discovery of new bioactive molecules. |
| Ester Group (e.g., methyl, benzyl) | Polymerization kinetics and degradation rate. | Optimization of biodegradable materials. |
| Full Structure | Catalytic activity in a model reaction. | Discovery of novel organocatalysts. |
Development of Advanced Spectroscopic Probes Utilizing the Compound
The field of chemical biology often relies on molecular probes that can report on their local environment through changes in their spectroscopic properties. upenn.eduupenn.edu The this compound scaffold could be chemically modified to create such probes.
Future research could focus on:
pH-Sensitive Probes: The tertiary amine group is a pH-responsive element. By attaching a fluorophore to the molecule, its fluorescence could be modulated by the protonation state of the amine. This would create a probe capable of sensing pH changes in its environment.
Metal Ion Sensors: The amine and ester carbonyl could potentially act as a chelating unit for specific metal ions. Functionalization with a suitable chromophore could lead to a colorimetric or fluorescent sensor that signals the presence of a target metal.
Probes for Studying Biomolecules: By incorporating moieties that can react with proteins or other biomolecules, derivatives of this compound could be used as labels for spectroscopic studies, such as fluorescence resonance energy transfer (FRET) or NMR, to investigate molecular structure and dynamics. nih.govmdpi.com For example, BODIPY-based fluorescent reporters have been developed for sensing amino acids. biorxiv.org
Table 6: Potential Spectroscopic Probes Based on the Compound's Scaffold
| Probe Type | Proposed Structural Modification | Detection Principle |
|---|---|---|
| Fluorescent pH Sensor | Covalent attachment of a fluorophore (e.g., coumarin, fluorescein). | Protonation of the tertiary amine alters the electronic properties of the fluorophore, changing its emission intensity or wavelength. |
| Metal Ion Chemo-sensor | Incorporation of a metal-binding moiety. | Metal chelation induces a conformational change that leads to a change in fluorescence or absorbance. |
| Bioconjugatable Label | Introduction of a reactive group (e.g., N-hydroxysuccinimide ester). | Covalent labeling of biomolecules to enable their study by advanced spectroscopic techniques. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indium(III) chloride |
| Iron(III) chloride |
| Ethyl 3-aminohexanoate |
| N-methyl-3-(methoxycarbonyl)-4-hydroxy-2-pyridone |
| Dimethylamine |
| 1,4-butanediol diacrylate |
| 1-(3-aminopropyl)-4-methyl piperazine |
| 2-aminopyridine |
| Ethyl acrylate |
Q & A
Basic: What synthetic methodologies are reported for Ethyl 3-[butyl(ethyl)amino]propanoate, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions, including alkylation and esterification. Key steps may include:
- Step 1: Condensation of β-alanine derivatives with butyl and ethyl amines under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate .
- Step 2: Esterification using ethanol in the presence of catalytic HCl or H₂SO₄ .
Critical Parameters: - Temperature: Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalyst: Acidic conditions (pH 4–6) optimize esterification yields .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of butyl, ethyl, and propanoate moieties. Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.5 ppm (N-CH₂), and δ 4.1–4.3 ppm (ester O-CH₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 215.29 (C₁₁H₂₁NO₃) .
- HPLC-PDA: Purity ≥98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can contradictory bioactivity data for structural analogs be resolved?
Answer:
Discrepancies often arise from:
- Structural Variants: Minor substituent changes (e.g., sulfonamide vs. acetyl groups) alter target binding .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect activity .
Resolution Strategies: - Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple models .
- Molecular Docking: Compare binding affinities to shared targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
Advanced: What strategies optimize reaction selectivity in catalytic synthesis?
Answer:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) reduce side reactions during hydrogenation steps .
- Microwave-Assisted Synthesis: Enhances regioselectivity in alkylation steps by reducing reaction time .
- Solvent-Free Conditions: Minimize ester hydrolysis while improving atom economy .
Basic: How do solubility properties impact experimental design?
Answer:
- Solubility Profile: The compound is soluble in ethanol, DMSO, and DMF but insoluble in water .
- Experimental Implications:
- Use DMSO for in vitro assays (≤0.1% to avoid cytotoxicity) .
- Ethanol is preferred for chromatographic purification .
Advanced: How do substituent modifications alter bioactivity in analogs?
Answer:
- Amino Group Substituents: Bulky groups (e.g., adamantyl) enhance lipophilicity and blood-brain barrier penetration .
- Ester Hydrolysis: Conversion to carboxylic acids in vivo modulates pharmacokinetics (e.g., half-life extension) .
Example Data Table:
| Analog Structure | LogP | IC₅₀ (µM) | Target |
|---|---|---|---|
| This compound | 1.8 | 12.3 | Serine Protease |
| Adamantyl-substituted analog | 3.2 | 5.7 | Kinase X |
| Data derived from |
Basic: What storage conditions preserve compound stability?
Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent ester hydrolysis .
- Humidity: Desiccants (silica gel) mitigate hygroscopic degradation .
- Shelf Life: Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
Advanced: Which computational models predict target interactions?
Answer:
- Molecular Dynamics (MD): Simulate binding to acetylcholine esterase (AChE) using GROMACS .
- QSAR Models: Correlate substituent electronegativity with antimicrobial activity (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
